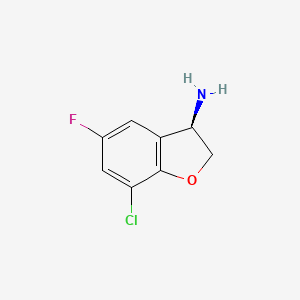
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group on the propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-1-amine: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-2-methylpropan-1-amine: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4-Chloro-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3 |
Clé InChI |
KBECHPXHNDRHEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



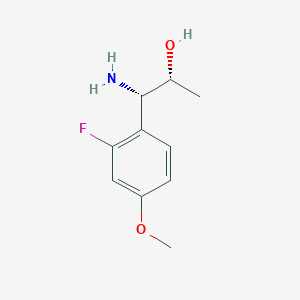

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
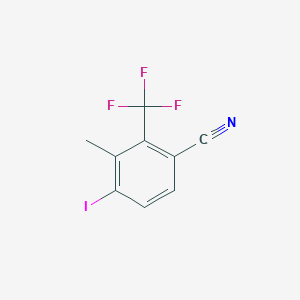

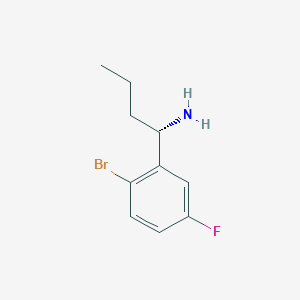
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
![(S)-2-((2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056953.png)
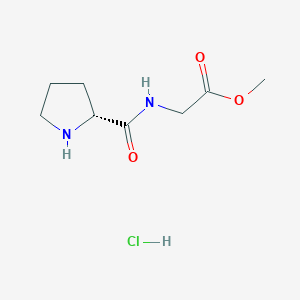
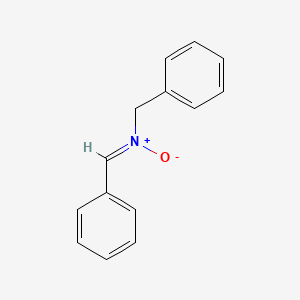
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
